Lenalidomide (sodium)

Catalog No.
S12860021
CAS No.
M.F
C13H13N3NaO3
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide (sodium)

Product Name

Lenalidomide (sodium)

Molecular Formula

C13H13N3NaO3

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);

InChI Key

FAIDVIRXUOZPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na]

Lenalidomide (sodium) is the highly soluble sodium salt form of lenalidomide, a potent immunomodulatory drug (IMiD) and a critical high-affinity ligand for the cereblon (CRBN) E3 ubiquitin ligase . While the lenalidomide core is universally utilized in oncology research and serves as a foundational recruiting element in proteolysis-targeting chimera (PROTAC) and molecular glue synthesis, the free base form is notoriously limited by poor aqueous solubility [1]. The sodium salt is specifically engineered to overcome these physicochemical barriers, providing enhanced hydrophilicity and superior dissolution kinetics. For industrial procurement, assay development, and advanced formulation workflows, this salt form is the preferred baseline material when developing liquid dosage forms, intravenous injectables, or high-concentration aqueous screening libraries where organic solvent-induced toxicity must be strictly minimized .

Research Fit

Workflow

Molecular glue degrader redirecting CRBN E3 ligase to IKZF1/IKZF3 and CK1α

Format

Sodium salt form for enhanced aqueous solubility in in vitro and in vivo studies

Model Context

Supports del(5q) MDS, multiple myeloma, and T-cell immunomodulation research models

Generic substitution with lenalidomide free base frequently fails in liquid formulation and in vivo workflows due to drastic differences in solubility profiles. In neutral or basic physiological buffers, the free base readily precipitates, dropping to a maximum solubility of merely 0.4 to 0.5 mg/mL, which forces researchers to rely on high concentrations of dimethyl sulfoxide (DMSO) or extreme acidification (pH ~1.0) to maintain the compound in solution [1]. High DMSO concentrations introduce unacceptable baseline toxicity in sensitive cell-based assays and alter pharmacokinetic profiles in animal models . Furthermore, attempting to substitute with other IMiD class members, such as thalidomide, alters the CRBN binding affinity and downstream degradation targets (e.g., IKZF1/IKZF3). Consequently, procuring the exact sodium salt is mandatory for workflows requiring stable, high-concentration aqueous dosing without the confounding variables of co-solvent toxicity or target deviation [1].

Substitution Risk

CK1α degradation is unique to lenalidomide; thalidomide and pomalidomide may not replicate this neosubstrate event in del(5q) MDS models.

IKZF1/IKZF3 degradation kinetics are substantially slower than pomalidomide, potentially shifting downstream c-Myc/IRF4 readouts.

Developmental toxicity endpoint profile differs markedly from thalidomide; class-level extrapolation not advised for DART studies.

Aqueous Solubility Enhancement at Neutral pH

Lenalidomide free base exhibits severe solubility limitations in neutral to basic aqueous environments, maxing out at approximately 0.4 to 0.5 mg/mL [1]. In contrast, the sodium salt form significantly enhances aqueous dissolution, routinely achieving ≥ 2.5 mg/mL in standard saline or buffered formulation vehicles without precipitation .

Evidence DimensionAqueous Solubility (Neutral/Basic pH)
Target Compound Data≥ 2.5 mg/mL
Comparator Or Baseline0.4 - 0.5 mg/mL (Lenalidomide free base)
Quantified Difference>5-fold increase in aqueous solubility
ConditionsStandard physiological buffers / saline vehicles

Enables the preparation of higher-concentration dosing solutions for in vivo studies without the risk of spontaneous precipitation.

CRBN binding affinity
Head-to-head
Ki = 177.80 nM
Binding affinity rank order: pomalidomide > lenalidomide > thalidomide
SPR competitive assay; does not predict substrate selectivity

Elimination of Extreme Acidic Dissolution Requirements

To achieve high aqueous solubility (up to 18.0 mg/mL), lenalidomide free base requires highly acidic conditions, specifically 0.1 N HCl at a pH of approximately 1.0 [1]. The sodium salt circumvents the need for extreme acidification, allowing for rapid dissolution in milder, physiologically compatible aqueous carriers [1].

Evidence DimensionpH Requirement for Optimal Dissolution
Target Compound DataPhysiologically compatible aqueous carriers
Comparator Or BaselinepH ~1.0 / 0.1 N HCl (Lenalidomide free base)
Quantified DifferenceElimination of extreme acidic solvent requirement
ConditionsAqueous liquid formulation preparation

Prevents acid-catalyzed degradation of co-formulated active ingredients or pH-sensitive PROTAC linkers during synthesis and assay preparation.

CK1α degradation
Head-to-head
Lenalidomide: potent; thalidomide/CC-122: none; pomalidomide: weak
Lenalidomide-specific CK1α degradation supports del(5q) MDS model studies
SILAC-based MS; CSNK1A1 haploinsufficiency context

Reduction of Organic Co-Solvent (DMSO) Dependency

Standard in vivo formulations of lenalidomide free base typically require at least 10% DMSO combined with 90% saline to maintain a stable 2.6 mg/mL (10.03 mM) solution . The sodium salt's intrinsic hydrophilicity allows formulators to drastically reduce or entirely eliminate DMSO from the vehicle, mitigating solvent-induced cytotoxicity in sensitive assays .

Evidence DimensionDMSO Requirement for ~2.6 mg/mL Solution
Target Compound DataReduced/Zero DMSO dependency
Comparator Or Baseline10% DMSO (Lenalidomide free base)
Quantified DifferenceMinimization of organic co-solvent volume
ConditionsIn vivo formulation (2.6 mg/mL target concentration)

Critical for maintaining cell viability in high-throughput in vitro screening and preventing solvent-driven artifacts in animal models.

Developmental toxicity
Head-to-head
No malformations at 100 mg/kg/day; thalidomide teratogenic at 180 mg/kg/day
NZW rabbit model suggests reduced teratogenicity signal; DART screening context
Maternal NOAEL 3 mg/kg/day; effects only at maternally toxic doses
T-cell co-stimulation
Reported
50–100× more potent than thalidomide in IL-2/IFN-γ production
Reported T-cell cytokine potentiation in immuno-oncology assay context
Human primary T cells; CD3/CD28 stimulation; ELISA readout
Degradation kinetics
Head-to-head
IKZF1/IKZF3 T½ >3 h (lenalidomide) vs <1 h (pomalidomide)
Slower degradation kinetics shape temporal assay design for c-Myc/IRF4 readouts
U266/MM1.S cells; immunoblot modeling; n≥3
Aqueous solubility
Reported
4–5,000× higher than free base
Sodium salt enables DMSO-free formulation for in vivo and HTS studies
Patent-reported range; formulation-dependent review advised

In Vivo Pharmacokinetic and Efficacy Modeling

Where researchers require stable, high-concentration intravenous or oral liquid dosing without the confounding toxicity and pharmacokinetic alterations caused by 10% DMSO vehicles [1].

Aqueous PROTAC and Molecular Glue Screening

Where spontaneous precipitation of the free base in neutral assay buffers would cause irreproducible dosing, compound dropout, and false-negative target degradation results in high-throughput environments .

Liquid Pharmaceutical Formulation Development

Where the active pharmaceutical ingredient must remain in a stable, single-phase aqueous solution without requiring extreme acidification to pH 1.0, ensuring compatibility with standard manufacturing equipment and excipients [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
del(5q) MDS mechanistic models
CK1α degradation selectivity
CK1α ubiquitination readout; CSNK1A1 haploinsufficiency context
Degradation kinetics research
Slower IKZF1/IKZF3 half-life
Time-resolved immunoblot or proteomics; c-Myc/IRF4 downstream
Developmental toxicity screening (DART)
Reduced teratogenicity vs. thalidomide
NZW rabbit model; NOAEL at 3 mg/kg/day; absence of lenalidomide-attributable malformations
Aqueous-formulation-dependent pharmacology
Salt-form enhanced solubility
Solubility range verification in dosing media; DMSO-free HTS compatibility

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.08546057 g/mol

Monoisotopic Mass

282.08546057 g/mol

Heavy Atom Count

20

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